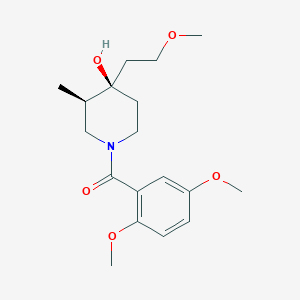![molecular formula C21H29N5O2 B5502115 4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)
4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves complex organic reactions tailored to introduce specific functional groups into the parent structure. For instance, the preparation of compounds like 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide has been achieved through methods involving X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy to characterize the polymorphs and their stability (Yanagi et al., 2000). These techniques are crucial in identifying the optimal conditions for synthesis and ensuring the purity of the resulting compound.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including 4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide, can be extensively analyzed using X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods provide detailed information on the arrangement of atoms, molecular conformation, and intermolecular interactions, which are essential for understanding the compound's reactivity and physical properties. For example, the differentiation of polymorphs through X-ray powder diffraction analysis reveals the existence of distinct physical forms, each with unique thermal and spectroscopic profiles (Yanagi et al., 2000).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. Reactions such as nucleophilic substitution, amidation, and electrophilic aromatic substitution are common. These reactions can be leveraged to further modify the benzamide core, introducing additional functional groups or changing the molecule's physical and chemical properties to suit specific applications.
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting point, and stability, are crucial for their application in chemical synthesis and potential drug development. Thermal analysis techniques, such as thermogravimetry and differential thermal analysis, provide insights into the thermal stability and phase transitions of these compounds. For instance, specific polymorphs exhibit characteristic thermal behaviors, which can affect the compound's handling and storage conditions (Yanagi et al., 2000).
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
A study by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines, showing potential as anti-inflammatory and analgesic agents. This research emphasizes the versatility of benzamide derivatives in synthesizing new compounds with significant pharmacological activities, potentially including those related to the chemical structure (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Capillary Electrophoresis for Quality Control
Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, showcasing the application of benzamide derivatives in quality control and analysis of pharmaceutical compounds. This study points to the analytical applications of such compounds in ensuring drug purity and efficacy (Ye, Huang, Li, Xiang, & Xu, 2012).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
Gong et al. (2010) investigated the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, highlighting the metabolic pathways and the role of benzamide derivatives in the development of cancer treatments. This indicates the importance of understanding the metabolic profiles of such compounds for their effective application in oncology (Gong, Chen, Deng, & Zhong, 2010).
Serotonin Receptors and Alzheimer's Disease
Research by Kepe et al. (2006) utilized a benzamide derivative as a molecular imaging probe to quantify serotonin 1A receptor densities in Alzheimer's disease patients, demonstrating the compound's application in neurological research and potential in understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).
Discovery of Histone Deacetylase Inhibitor
Zhou et al. (2008) described the design, synthesis, and biological evaluation of a novel histone deacetylase inhibitor, highlighting the therapeutic potential of benzamide derivatives in cancer treatment by modulating gene expression through epigenetic mechanisms (Zhou et al., 2008).
Propriétés
IUPAC Name |
4-ethoxy-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-3-28-18-9-7-17(8-10-18)20(27)22-11-12-23-21-24-16(2)15-19(25-21)26-13-5-4-6-14-26/h7-10,15H,3-6,11-14H2,1-2H3,(H,22,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYPXMJZSHXNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC2=NC(=CC(=N2)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)
![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)
![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)
![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)
![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)
![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)
![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5502111.png)
